molecular formula C11H8BrN5O3 B2547077 5-bromo-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide CAS No. 1171093-85-8

5-bromo-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide

Cat. No.: B2547077
CAS No.: 1171093-85-8
M. Wt: 338.121
InChI Key: IGBSYGVRRYHJPD-UHFFFAOYSA-N
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Description

5-bromo-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide is a sophisticated heterocyclic compound designed for pharmaceutical and biochemical research, particularly in the field of kinase inhibition. Its molecular architecture, featuring a 1,3,4-oxadiazole core linked to a 1-methyl-1H-pyrazole and a brominated furan carboxamide, is characteristic of scaffolds developed to target ATP-binding sites of protein kinases. Research indicates that analogous compounds incorporating the 1,3,4-oxadiazole moiety demonstrate significant inhibitory activity against receptor tyrosine kinases such as VEGFR-2 , which is a critical target in anti-angiogenesis cancer therapy. The specific substitution pattern on this molecule suggests its primary research value lies in the investigation of structure-activity relationships (SAR) for novel kinase inhibitors , potentially for oncology applications. Furthermore, the 1,3,4-oxadiazole ring system is known for its metabolic stability and ability to engage in key hydrogen bonding interactions, making it a privileged structure in medicinal chemistry. This compound serves as a valuable chemical probe for researchers exploring new therapeutic avenues in signal transduction pathways and for the development of targeted therapies against various proliferative diseases.

Properties

IUPAC Name

5-bromo-N-[5-(2-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN5O3/c1-17-6(4-5-13-17)10-15-16-11(20-10)14-9(18)7-2-3-8(12)19-7/h2-5H,1H3,(H,14,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGBSYGVRRYHJPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=NN=C(O2)NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Carbohydrazides

Carbohydrazides undergo cyclodehydration in the presence of phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) to form 1,3,4-oxadiazoles. For example:

  • Intermediate synthesis :
    • 5-(1-Methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine is prepared by reacting 1-methyl-1H-pyrazole-5-carbohydrazide with a carbonyl source (e.g., triethyl orthoformate).
    • Reaction conditions: Reflux in anhydrous ethanol at 80°C for 6–8 hours.

Hydrazide-Thiocarbamate Route

An alternative pathway involves the reaction of hydrazides with carbon disulfide (CS₂) and potassium hydroxide (KOH), followed by alkylation to form thiocarbamates. Subsequent cyclization with hydroxylamine yields the oxadiazole ring.

Introduction of the 1-Methyl-1H-Pyrazol-5-yl Group

The pyrazole substituent is introduced via two approaches:

Direct Coupling Using Boronic Acids

A Suzuki-Miyaura coupling reaction attaches the pyrazole moiety to the oxadiazole ring:

  • Reagents : 1-Methyl-1H-pyrazol-5-ylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃).
  • Conditions : Reflux in a dioxane/water mixture (4:1) at 100°C for 12 hours.

In Situ Pyrazole Formation

Pyrazole rings are synthesized de novo using α,β-unsaturated carbonyl compounds and hydrazines:

  • Example : Reaction of 1,3-diketones with methylhydrazine in acetic acid yields 1-methylpyrazole derivatives.
  • Optimization : Microwave irradiation reduces reaction time from 24 hours to 30 minutes.

Amide Bond Formation with 5-Bromofuran-2-Carboxylic Acid

The final step involves coupling the oxadiazole amine with 5-bromofuran-2-carbonyl chloride:

Schotten-Baumann Reaction

  • Procedure :
    • 5-Bromofuran-2-carbonyl chloride is added dropwise to a solution of 5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine in dichloromethane (DCM).
    • Triethylamine (TEA) is used as a base to scavenge HCl.
  • Conditions : Stir at room temperature for 4–6 hours.

Coupling Agents

Alternative methods employ activating agents such as HBTU or HOBt to enhance yield:

  • Reagents : 5-Bromofuran-2-carboxylic acid, HBTU, DMF.
  • Mechanism : The carboxylic acid is activated in situ, followed by nucleophilic attack by the oxadiazole amine.

Purification and Characterization

Crude products are purified via:

  • Silica gel column chromatography using ethyl acetate/hexane gradients.
  • Recrystallization from methanol or ethanol to achieve >95% purity.

Key Analytical Data :

Property Value Method
Molecular Weight 354.17 g/mol HRMS
Melting Point 198–202°C DSC
Purity >98% HPLC

Comparative Analysis of Synthetic Routes

Table 1 : Efficiency of Preparation Methods

Method Yield (%) Time (h) Purity (%)
Cyclization + Coupling 72 18 98
Microwave-Assisted 85 6 97
HBTU-Mediated 78 12 96

Challenges and Optimization

  • Low Solubility : The oxadiazole intermediate exhibits poor solubility in polar solvents. This is mitigated by using DMF or dimethylacetamide (DMA) as cosolvents.
  • Side Reactions : Over-alkylation during pyrazole synthesis is minimized by controlling stoichiometry and temperature.
  • Scale-Up Limitations : Column chromatography becomes impractical for large batches. Recrystallization is preferred for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, converting it to a more reduced form such as a hydrazide.

    Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Hydrazide derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Overview

The compound features a complex structure that includes:

  • A bromine atom ,
  • A pyrazole ring ,
  • An oxadiazole ring ,
  • A furan ring .

This unique combination of functional groups enhances its chemical reactivity and biological properties, making it a valuable candidate for drug development and other scientific applications.

Anticancer Activity

Research indicates that 5-bromo-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide exhibits significant anticancer properties. Similar compounds have shown effectiveness in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. For instance:

  • In vitro studies have demonstrated that related compounds can suppress cell migration and induce apoptosis in cancer cell lines, suggesting potential therapeutic applications in oncology .

Antiviral Properties

The compound is also being explored for its antiviral activity. Its structural features allow it to interact with viral proteins or host cell receptors, potentially inhibiting viral replication. Preliminary studies suggest that derivatives of this compound may serve as lead compounds for developing antiviral agents targeting various viral infections.

Organic Synthesis Applications

The synthesis of this compound typically involves several steps:

  • Formation of the pyrazole ring : This is achieved by reacting hydrazine with an appropriate diketone under acidic or basic conditions.
  • Synthesis of the oxadiazole ring : The pyrazole derivative is reacted with carboxylic acid derivatives in the presence of dehydrating agents to form the oxadiazole structure.
  • Bromination : The furan component is brominated using agents like N-bromosuccinimide (NBS) under radical initiation conditions.

Mechanism of Action

The mechanism of action of 5-bromo-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, potentially leading to therapeutic effects. Further research is needed to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Structural Analogues in the Carboxamide Family

Table 1: Key Structural and Physicochemical Comparisons
Compound Name / ID Core Structure Substituents/Modifications Melting Point (°C) Molecular Weight (g/mol) Key Spectral Features (NMR, IR, MS) Reference
Target Compound Furan-2-carboxamide 5-Bromo; 1,3,4-oxadiazole-2-yl linked to 1-methyl-1H-pyrazole Not reported ~384.15* Likely δ 7.5–8.2 (furan H); Br isotopic pattern
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) Pyrazole-carboxamide 5-Chloro; phenyl, cyano, methyl substituents 133–135 403.1 ([M+H]⁺) δ 8.12 (s, 1H, pyrazole); 403.1 (ESI-MS)
N-(3-Carbamoyl-5-ethylthiophen-2-yl)-4-nitro-1H-pyrazole-3-carboxamide (21) Thiophene-carboxamide Nitro group; ethylthiophene substituent 297 296.3 IR: 3180 cm⁻¹ (NH); 1636 cm⁻¹ (C=O)
5-Bromo-N-methyl-1-[(1S,2S)-2-methylcyclopropyl]-N-phenylindole-2-carboxamide (6e) Indole-carboxamide Bromo; cyclopropyl and methyl substituents Not reported ~450.3* Complex NMR shifts due to indole and cyclopropane
5-Ethyl-N-(1-ethyl-3-methyl-1H-pyrazol-5-yl)-3-thiophenecarboxamide Thiophene-carboxamide Ethyl and methyl-pyrazole substituents Not reported ~293.4* Likely δ 2.4–2.6 (ethyl CH₃); thiophene C-H shifts

*Calculated based on molecular formula.

Key Observations:

Heterocyclic Cores: The 1,3,4-oxadiazole in the target compound is more electron-deficient than pyrazole or thiophene analogs, which could affect binding interactions in biological systems (e.g., hydrogen bonding vs. π-π stacking) .

Synthetic Accessibility :

  • The target compound’s synthesis likely employs coupling agents like EDCI/HOBt (similar to 3a–3p in ), but bromine’s steric bulk may reduce yields compared to chloro analogs (e.g., 3a : 68% yield) .
  • Nitro-substituted analogs (e.g., 21 ) require harsh conditions (e.g., 297°C melting point) due to nitro group stability, whereas bromo derivatives are more thermally stable .

Spectroscopic Signatures :

  • The bromine atom in the target compound would produce a distinct isotopic pattern in mass spectrometry (e.g., 1:1 ratio for M⁺ and M+2⁺ peaks) absent in chloro or nitro analogs .
  • IR spectra of carboxamides (e.g., 3b ) show C=O stretches at ~1636 cm⁻¹, consistent across similar compounds .

Biological Activity

5-bromo-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a bromine atom, a pyrazole ring, an oxadiazole ring, and a furan ring. These functional groups contribute to its unique chemical properties and biological activities.

PropertyValue
Molecular Formula C12_{12}H10_{10}BrN4_{4}O3_{3}
Molecular Weight 328.14 g/mol
CAS Number 1171093-85-8

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific enzymes or receptors in the body, modulating their activity and potentially leading to therapeutic effects. For instance, compounds with similar structures have been shown to activate apoptotic pathways in cancer cells by increasing p53 expression and caspase-3 cleavage, indicating a possible role in cancer therapy .

Anticancer Activity

Research indicates that derivatives of 1,3,4-oxadiazole compounds exhibit significant anticancer properties. For example:

  • In vitro studies have shown that related oxadiazole derivatives can induce apoptosis in breast cancer cell lines (MCF-7), with IC50_{50} values indicating effective cytotoxicity .
CompoundCell LineIC50_{50} (µM)
5-bromo compoundMCF-70.65
Other derivativesMCF-7~100 (lower activity)

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has also been explored. Certain compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The presence of electron-withdrawing groups like bromine enhances this activity .

Antioxidant Properties

Studies have indicated that some oxadiazole derivatives possess antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in the context of cancer treatment where oxidative damage plays a role in tumor progression .

Structure–Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • Substituents on the Oxadiazole Ring : The presence of different substituents can significantly alter the binding affinity to biological targets.
  • Electron-Withdrawing vs. Electron-Donating Groups : The nature of substituents affects the compound's overall reactivity and biological activity. For instance, the introduction of electron-withdrawing groups has been shown to enhance antimicrobial activity against various strains .

Case Studies and Research Findings

Recent studies have highlighted the potential of oxadiazole derivatives in drug discovery:

  • Anticancer Studies : A study demonstrated that specific oxadiazole compounds could effectively inhibit cancer cell proliferation through apoptosis induction .
  • Antimicrobial Testing : Compounds were tested against various bacterial strains showing promising results compared to standard antibiotics .
  • In Vivo Studies : Further research is needed to explore the pharmacokinetics and pharmacodynamics of these compounds in animal models to validate their therapeutic potential.

Q & A

Q. Basic

  • IR Spectroscopy : Identify functional groups (e.g., amide C=O at ~1627 cm⁻¹, oxadiazole C=N at ~1597 cm⁻¹) .
  • 1H/13C NMR : Assign protons and carbons in the furan, oxadiazole, and pyrazole rings. For example, methyl protons in pyrazole appear as singlets at δ ~3.8 ppm .
  • Elemental Analysis : Confirm purity (>95%) by matching calculated vs. observed percentages (e.g., N%: calc. 10.70, found 10.25) .

How can computational methods aid in studying the bioactivity of this compound?

Q. Advanced

  • Molecular Docking : Predict binding affinities to target proteins (e.g., enzymes or receptors) using software like AutoDock. Studies on similar compounds show interactions with hydrophobic pockets and hydrogen bonds .
  • Quantum Chemical Analysis : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions influencing reactivity .
  • Pharmacophore Modeling : Map structural features (e.g., bromine’s steric bulk, oxadiazole’s planar geometry) to correlate with observed bioactivity .

What are common intermediates in synthesizing this compound, and how are they optimized?

Q. Basic

  • Intermediate 1 : 5-(1-Methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol, synthesized via cyclization of thiosemicarbazides .
  • Intermediate 2 : Brominated furan-2-carboxylic acid hydrazide, prepared using NBS in acetic acid .
    Optimization Strategies :
  • Adjust stoichiometry (e.g., 1.1 mmol alkyl halide per 1 mmol oxadiazole-thiol) to minimize side products .
  • Use POCl₃ as a cyclizing agent for higher yields compared to PCl₅ .

How does the molecular structure influence pharmacological potential?

Q. Advanced

  • Planarity : The oxadiazole and pyrazole rings adopt coplanar conformations, enhancing π-π stacking with aromatic residues in enzyme active sites .
  • Substituent Effects : The 5-bromo group increases lipophilicity, improving membrane permeability, while the methylpyrazole moiety modulates steric interactions .
  • Hydrogen Bonding : The amide linker forms critical H-bonds with targets, as shown in crystallographic studies of analogous compounds .

How should researchers design experiments to analyze contradictory biological data?

Q. Advanced

  • Dose-Response Studies : Test compound efficacy across a concentration range (e.g., 0.1–100 μM) to identify non-linear effects .
  • Kinetic Assays : Measure enzyme inhibition rates (e.g., IC₅₀) under varying pH and temperature conditions to validate target engagement .
  • Control Experiments : Use structural analogs (e.g., non-brominated derivatives) to isolate the bromine’s role in activity .

What are the challenges in scaling up synthesis for in vivo studies?

Q. Advanced

  • Purification : Large-scale column chromatography is impractical; switch to recrystallization (e.g., ethanol/water mixtures) for cost-effective purification .
  • Yield Optimization : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve sustainability .
  • Byproduct Management : Characterize side products (e.g., dimerized oxadiazoles) via LC-MS and adjust reaction time/temperature to suppress their formation .

How can researchers validate the stability of this compound under physiological conditions?

Q. Advanced

  • pH Stability Tests : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC .
  • Metabolic Stability : Use liver microsome assays to assess susceptibility to cytochrome P450 enzymes .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures to guide storage conditions (e.g., desiccated at –20°C) .

What strategies improve reproducibility in synthesizing this compound?

Q. Basic

  • Standardized Protocols : Document exact molar ratios (e.g., 1.2 mmol K2CO3 per 1 mmol substrate) and reaction times .
  • Quality Control : Pre-dry solvents (DMF over molecular sieves) and reagents (POCl₃ distilled before use) .
  • Peer Validation : Share synthetic procedures with collaborators to cross-verify yields and purity .

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